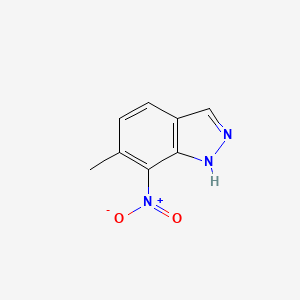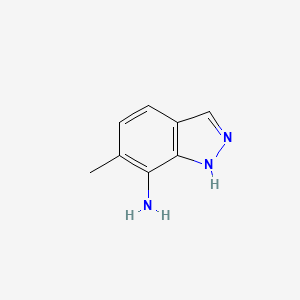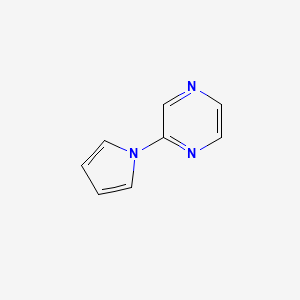
2-(1H-pyrrol-1-yl)pyrazine
説明
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]pyrazine systems can be achieved through multiple routes. Notably, a synthesis from pyrrole has been reported, utilizing electrophilic substitution, addition of organolithium reagents, metalation with lithium diisopropylamide, and subsequent reaction with electrophiles. This process also involves the formation of salts by quaternization of the nonbridgehead nitrogen, leading to various cycloaddition products (Mínguez et al., 1996). Additionally, the switchable synthesis of pyrroles and pyrazines has been demonstrated via Rh(II)-catalyzed reaction, highlighting the influence of the catalyst on the product distribution (Rostovskii et al., 2017).
科学的研究の応用
Anticonvulsant Activity
- Novel pyrrole[1,2-a]pyrazine derivatives have shown promising seizure protection in various epilepsy models, demonstrating anticonvulsant properties comparable to reference anticonvulsant drugs. Their mechanism likely does not involve inhibition of sodium currents (Dawidowski et al., 2011).
Anti-Influenza Activity
- Certain pyrazine derivatives, including pyrrolo[1,2-a]pyrazines, have exhibited activity against the influenza A virus, showing potential as anti-H1N1 drugs (Wang et al., 2014).
Potential Anticancer Agents
- Pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and selective inhibitors of PDK1, suggesting potential as anticancer agents (Murphy et al., 2011).
Flavor Formation in Maillard Reaction
- The Maillard reaction involving pyrrolo[1,2-a]pyrazines leads to the formation of flavor compounds, indicating their role in food chemistry (Adams et al., 2008).
Anti-Inflammatory Activity
- Pyrrolo[1,2-a]pyrazine derivatives synthesized through Pd-catalyzed intermolecular cyclization have shown moderate in vitro anti-inflammatory effects (Zhou et al., 2013).
Synthesis and Chemistry
- New synthetic routes for pyrrolo[1,2-a]pyrazines have been developed, exploring their chemistry and potential applications in various fields (Mínguez et al., 1996).
Therapeutic Applications
- Pyrazine derivatives, including pyrrolo[1,2-a]pyrazines, play a significant role in various therapeutic applications, underscoring their importance in medicinal chemistry (Miniyar et al., 2013).
Anxiolytic Effects
- Pyrrolo[1,2-a]pyrazine ligands have demonstrated significant anxiolytic activity, indicating their potential in developing anxiety treatments (Yarkova et al., 2019).
Novel Synthesis Methods
- Innovative one-pot synthesis methods for pyrrolo[1,2-a]pyrazine derivatives have been developed, showcasing their versatility in chemical synthesis (Ghandi et al., 2017).
Antiproliferative Activity
- Pyrrolo[1,2-a]pyrazine derivatives exhibit antiproliferative activity against human tumor cell lines, suggesting their use in cancer therapy (Dubinina et al., 2006).
Optical and Electronic Properties
- Research on pyrrolo[1,2-a]pyrazines has explored their optical and electronic properties, indicating potential applications in materials science (Sun & Jin, 2017).
Antimalarial Activity
- Pyrrolo[1,2-a]pyrazine derivatives have shown antimalarial activity, making them candidates for developing new malaria treatments (Guillon et al., 2004).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and in a closed container .
特性
IUPAC Name |
2-pyrrol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQUVXJLPCHNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311104 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)pyrazine | |
CAS RN |
50966-75-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


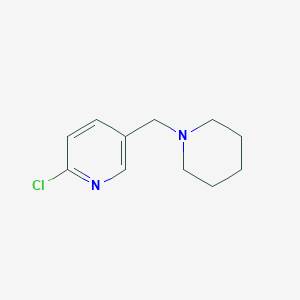
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
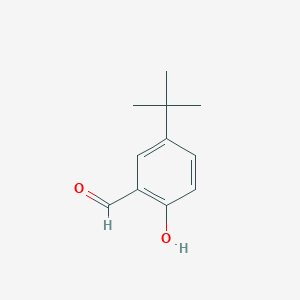
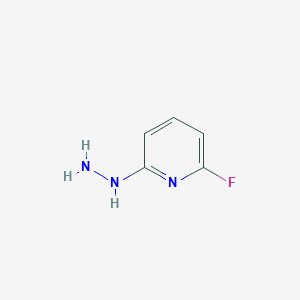
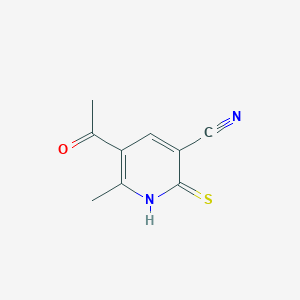
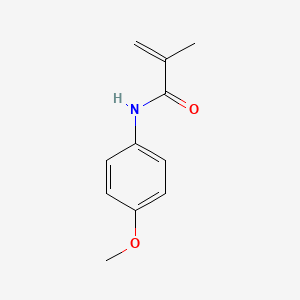
![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

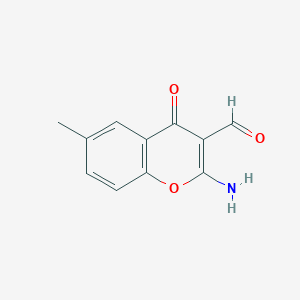
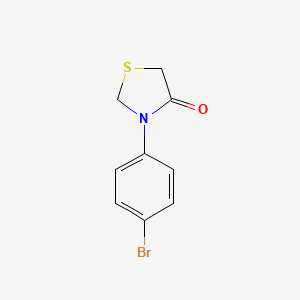
![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
